1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone
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Overview
Description
1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone is an organic compound characterized by the presence of a dichlorophenyl group and a pyridinyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone typically involves the reaction of 2,4-dichlorobenzaldehyde with pyridine derivatives under controlled conditions. One common method includes the use of dimethylformamide (DMF) as a solvent and imidazole as a catalyst. The reaction mixture is heated to around 110-115°C and maintained for a specific duration to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: Similar in structure but contains an imidazole ring instead of a pyridine ring.
2,4-Dichlorophenyl-2-chlorobenzene: Shares the dichlorophenyl group but differs in the rest of the structure.
Uniqueness: 1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone is unique due to the combination of the dichlorophenyl and pyridinyl groups, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-pyridin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-1-2-11(12(15)8-10)13(17)7-9-3-5-16-6-4-9/h1-6,8H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLLDNPAYLFFDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622858 |
Source
|
Record name | 1-(2,4-Dichlorophenyl)-2-(pyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252955-08-1 |
Source
|
Record name | 1-(2,4-Dichlorophenyl)-2-(4-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252955-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dichlorophenyl)-2-(pyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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